molecular formula C21H15ClN4O3 B2620417 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide CAS No. 850932-16-0

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide

Cat. No.: B2620417
CAS No.: 850932-16-0
M. Wt: 406.83
InChI Key: KSAQLZLIQOHNTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is a chemical compound designed for research purposes, featuring an imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities and presence in several pharmacologically active molecules . The imidazo[1,2-a]pyridine structure is a privileged scaffold in drug discovery. Compounds based on this core are known to exhibit various biological activities, including antiviral, antibacterial, and antiparasitic properties . Related compounds within this chemical class have been investigated as potential therapeutics for neglected tropical diseases. For instance, scaffold-hopping strategies on similar 2-phenylimidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores have led to the identification of proteasome inhibitors with demonstrated in vivo efficacy against visceral leishmaniasis . Furthermore, other analogues have been studied for their anticholinesterase activity, indicating potential relevance in neuroscience research . The specific substitution pattern on this compound—with a 7-methyl group, a 2-phenyl ring, and a 3-nitrobenzamide moiety—suggests it is a valuable intermediate or target molecule for exploring structure-activity relationships (SAR) in these or other therapeutic areas. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-3-2-4-6-14)20(25)24-21(27)15-7-8-16(22)17(12-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAQLZLIQOHNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction is usually carried out under microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, solvent- and catalyst-free methods are preferred for their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine core is versatile, allowing modifications at positions 2, 3, 6, and 7. Key analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name (Reference) Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl (benzamide), 7-CH3, 2-Ph (core) C21H16ClN3O 361.83 Chloro-benzamide
4-Chloro-N-[6-methyl-2-(thien-2-yl)... 4-Cl (benzamide), 6-CH3, 2-thienyl C19H14ClN3OS 367.86 Thiophene substitution
(E)-4-[N-(7-Methyl-2-phenyl...)phenol Iminomethylphenol (position 3) C21H17N3O 327.38 Schiff base derivative
N-(2-Phenylimidazo...)acetamide Acetamide (position 3) C15H13N3O 259.29 Simple amide group
3-(Trifluoromethyl)benzamide analog 3-CF3 (benzamide) C22H16F3N3O 411.38 Electron-withdrawing CF3 group

Key Observations :

  • Electron Effects : The chloro group in the target compound provides moderate electron-withdrawing effects, while analogs with trifluoromethyl (CF3) or nitro groups exhibit stronger electronic modulation .
  • Hydrogen Bonding: The Schiff base derivative (iminomethylphenol) forms O–H⋯N hydrogen bonds, enhancing crystal stability , whereas the target compound’s benzamide group may engage in N–H⋯O interactions.

Key Observations :

  • Microwave-Assisted Suzuki Coupling : Commonly used for aryl-aryl bond formation but yields moderate results (~44%) .
  • Schiff Base Formation : Higher yields (92.15%) due to efficient condensation under mild conditions .

Physical and Crystallographic Properties

Melting points and crystal packing vary with substituents:

Table 3: Physical and Crystallographic Data
Compound Name (Reference) Melting Point (°C) Crystal System Dihedral Angles (°) Intermolecular Interactions
Target Compound Not reported - - Likely N–H⋯O (benzamide)
Methoxyphenyl analog 230 - - Not reported
Schiff base derivative Not reported Monoclinic 64.97 (Ph), 18.52 (phenol) O–H⋯N, C–H⋯π
Thiophene-substituted analog Not reported - - Sulfur-mediated interactions

Key Observations :

  • Planarity: The Schiff base derivative’s fused imidazo[1,2-a]pyridine ring is nearly planar, with a dihedral angle of 18.52° to the phenol group, favoring layered crystal packing .
  • Solubility : Chloro and nitro groups may reduce solubility compared to methoxy or hydroxyl substituents.

Biological Activity

4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
CAS Number 850932-16-0

Structure

The structure of this compound includes a chloro substituent and a benzamide moiety, contributing to its biological activity. The compound can be synthesized via condensation reactions involving 2-aminopyridines and α-bromoketones, often enhanced by microwave irradiation techniques for improved yield and efficiency .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, modulating various biological processes. The exact molecular targets are still under investigation; however, it is suggested that the compound may interfere with cellular signaling pathways involved in cancer progression .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, nitro compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridines can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation .

Antimicrobial Activity

The nitro group present in the compound suggests potential antimicrobial properties. Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, leading to DNA damage and cell death in various microorganisms . This mechanism has been observed in other nitro derivatives used as antibiotics.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell viability compared to control groups .
  • Mechanistic Insights : Another research project focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting 2-aminopyridine derivatives with α-bromoketones under microwave irradiation.
    • Reaction Conditions : Solvent-free conditions at elevated temperatures enhance yield.
    • Environmental Considerations : The method is considered eco-friendly due to the absence of solvents and catalysts .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide?

Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core. For example:

  • Step 1 : Condensation of 2-amino-4-methylpyridine with α-bromo-4-chloroacetophenone under reflux conditions to form the imidazo[1,2-a]pyridine scaffold .
  • Step 2 : Coupling the intermediate with 3-nitro-4-chlorobenzoyl chloride via amidation. Acetic acid is often used as a catalyst for analogous Schiff base formations .
  • Purification : Column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC and NMR (¹H/¹³C) .

Q. What experimental techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions. For analogous compounds, unit cell parameters (e.g., monoclinic system, space group P2₁/n, a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.5°) are resolved using Bruker X8 APEX diffractometers. Hydrogen bonding (e.g., O–H···N, C–H···π) stabilizes crystal packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
    • IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Q. How can researchers assess preliminary pharmacological activity for this compound?

  • In vitro assays : Screen for receptor binding (e.g., δ-GABAA modulation via patch-clamp electrophysiology, as seen with structural analogs like DS2 ).
  • Enzyme inhibition studies : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can crystallographic data resolve disorder or refine hydrogen atom positions in this compound?

  • Refinement protocols : Use SHELXL2014/7 with full-matrix least-squares on . For disordered regions, apply restraints (e.g., DFIX, FLAT) and analyze residual density maps .
  • Hydrogen placement : Optimize via riding models (e.g., AFIX 43 for hydroxyl groups) and validate using Hirshfeld surface analysis .

Table 1 : Example Crystallographic Refinement Parameters (from analogous compounds)

ParameterValueSource
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.140
Δρ(max/min) (e Å⁻³)0.30 / -0.25

Q. How can electronic structure analysis (e.g., DFT) predict reactivity or regioselectivity in this compound?

  • Computational workflow :
    • Optimize geometry at B3LYP/6-311G(d,p) level .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Nitro groups often lower LUMO energies, enhancing electrophilicity .
    • Map electrostatic potential surfaces to predict hydrogen bonding or π-π stacking propensities .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : Discrepancies in δ-GABAA receptor modulation may arise from assay conditions (e.g., DS2 shows activity at 10 µM but not at lower concentrations ).
  • Resolution strategies :
    • Validate assays with positive controls (e.g., THIP for δ-GABAA).
    • Compare structural analogs (e.g., 3-nitro substitution vs. chloro derivatives) to isolate pharmacophore contributions .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. Key Notes for Methodological Rigor

  • Data validation : Cross-reference crystallographic data with CCDC entries (e.g., 1426925 ).
  • Advanced instrumentation : Use synchrotron radiation for high-resolution XRD when standard sources (MoKα, λ = 0.71073 Å) lack precision .

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